![molecular formula C17H21N3O2S B6363255 1-(Benzenesulfonyl)-4-(3-methylpyridin-2-yl)-1,4-diazepane CAS No. 1253528-17-4](/img/structure/B6363255.png)
1-(Benzenesulfonyl)-4-(3-methylpyridin-2-yl)-1,4-diazepane
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Description
1-(Benzenesulfonyl)-4-(3-methylpyridin-2-yl)-1,4-diazepane, abbreviated as 1-BS-4-MP-1,4-D, is an organic compound that is used in scientific research as a reagent and catalyst. It is a heterocyclic compound containing two nitrogen atoms, two sulfur atoms, and three ring structures. It is a white solid with a melting point of 128-130°C. 1-BS-4-MP-1,4-D has been used in a variety of scientific research applications, including as a reagent for organic synthesis, as a catalyst for organic reactions, and as a building block for the synthesis of heterocyclic compounds.
Scientific Research Applications
Synthesis and Biological Significance
1,4-Diazepines, including derivatives like 1-(Benzenesulfonyl)-4-(3-methylpyridin-2-yl)-1,4-diazepane, are recognized for their significant biological activities. Their synthesis and chemical reactions have been extensively studied over decades. These compounds are associated with a wide range of biological activities such as antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer properties. This makes them valuable for potential use in the pharmaceutical industry (Rashid et al., 2019).
Synthetic Utilities and Approaches
The utility of o-phenylenediamines in synthesizing various heterocyclic compounds, including diazepines, has been highlighted. These methodologies enable the creation of benzimidazoles, quinoxalines, and benzo(1,5)diazepines, underscoring the versatility and synthetic significance of compounds related to 1,4-diazepines (Ibrahim, 2011).
properties
IUPAC Name |
1-(benzenesulfonyl)-4-(3-methylpyridin-2-yl)-1,4-diazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c1-15-7-5-10-18-17(15)19-11-6-12-20(14-13-19)23(21,22)16-8-3-2-4-9-16/h2-5,7-10H,6,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPZOCKCJKACKED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)N2CCCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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